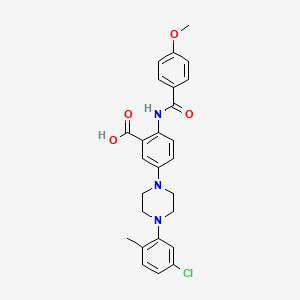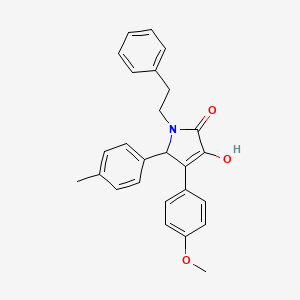
Fubp1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fubp1-IN-2 is a potent inhibitor of the far upstream binding protein 1 (FUBP1). This compound is known for its ability to inhibit the interaction between the KH4 domain of FUBP1 and the far upstream element (FUSE) in a gel shift assay. This compound has been shown to reduce both c-Myc messenger RNA and protein expression, increase p21 messenger RNA and protein expression, and deplete intracellular polyamines .
Métodos De Preparación
The synthetic routes and reaction conditions for Fubp1-IN-2 are not widely documented in the public domain. the preparation of such inhibitors typically involves organic synthesis techniques, including multi-step reactions with specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Fubp1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Fubp1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interaction between FUBP1 and FUSE, and to investigate the role of FUBP1 in gene regulation.
Biology: Employed in studies to understand the biological functions of FUBP1, including its role in cell proliferation, apoptosis, and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancers with elevated FUBP1 expression.
Industry: Utilized in the development of diagnostic tools and assays for detecting FUBP1 activity.
Mecanismo De Acción
Fubp1-IN-2 exerts its effects by binding to FUBP1 and inhibiting its interaction with FUSE. This inhibition leads to a reduction in c-Myc messenger RNA and protein expression, which in turn affects cell proliferation and survival. The compound also increases p21 messenger RNA and protein expression, which is associated with cell cycle arrest and apoptosis. Additionally, this compound depletes intracellular polyamines, which are essential for cell growth and differentiation .
Comparación Con Compuestos Similares
Fubp1-IN-2 is unique in its specific inhibition of the FUBP1-FUSE interaction. Similar compounds include other FUBP1 inhibitors that target different domains or interactions of FUBP1. These compounds may have varying degrees of potency and specificity, and their effects on FUBP1 activity and downstream targets may differ. Some similar compounds include:
Fubp1-IN-1: Another inhibitor of FUBP1 with a different mechanism of action.
Fubp1-IN-3: A compound that targets a different domain of FUBP1 and has distinct effects on gene expression.
This compound stands out due to its specific inhibition of the KH4 domain of FUBP1 and its demonstrated effects on c-Myc and p21 expression .
Propiedades
Fórmula molecular |
C26H26ClN3O4 |
|---|---|
Peso molecular |
480.0 g/mol |
Nombre IUPAC |
5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-methoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C26H26ClN3O4/c1-17-3-6-19(27)15-24(17)30-13-11-29(12-14-30)20-7-10-23(22(16-20)26(32)33)28-25(31)18-4-8-21(34-2)9-5-18/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |
Clave InChI |
QFJLWZSHKPVZGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorobenzyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11269883.png)
![N-benzyl-3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11269887.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11269895.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B11269905.png)
![Methyl 4-fluoro-3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11269906.png)
![N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11269912.png)
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B11269916.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B11269925.png)
![N-(3-chlorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11269928.png)
![N-(4-fluorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11269936.png)
![2,4,6-trimethyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide](/img/structure/B11269940.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B11269945.png)
